molecular formula C18H19N5OS B2429622 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 586986-51-8

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2429622
CAS RN: 586986-51-8
M. Wt: 353.44
InChI Key: IGIKUBGRRZSOBR-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that have a five-membered ring structure with three nitrogen atoms . They are known for their multidirectional biological activity and have been the subject of extensive research .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring with three nitrogen atoms . The presence of aryl/heteroaryl substituent at C-5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions due to their versatile structure. For example, they can inhibit the proliferation of certain cancer cells by inducing apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure and substituents. For example, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a related compound, is a solid with a melting point of 195 °C (dec.) (lit.) 211-215 °C (dec.) .

Scientific Research Applications

Synthesis and Biological Activity

The continuous exploration for new efficacious drugs leads to the synthesis of 1,2,4-triazol derivatives due to their significant synthetic and pharmacological potential. These derivatives, including compounds similar to 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide, have been studied for their synthetic methods, physical, physico-chemical, and biological properties. The aim is to expand the spectrum of synthesized derivatives and their biological activity. For instance, derivatives have been synthesized and investigated for anti-exudative activity, showing promising results in comparison to reference drugs in animal models (Chalenko et al., 2019).

Antimicrobial Screening

Compounds with the 1,2,4-triazole ring system have attracted attention due to their wide range of pharmaceutical activities, including antimicrobial properties. New series of related compounds have been synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating the significant therapeutic potential of such structures (MahyavanshiJyotindra et al., 2011).

Anticancer Evaluation

The synthesis and characterization of 4-arylsulfonyl-1,3-oxazoles, structurally related to the compound , have been carried out to evaluate their anticancer activities. These compounds were screened against various cancer cell lines, showing selective cytostatic and antiproliferative effects against certain types of cancer cells, thus highlighting their potential as lead compounds for anticancer drug development (Zyabrev et al., 2022).

Antiviral and Virucidal Activities

Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and evaluated for their antiviral and virucidal activities against human adenovirus and ECHO-9 virus. The study demonstrates the potential of such compounds in reducing viral replication, highlighting their relevance in antiviral research (Wujec et al., 2011).

Safety and Hazards

The safety and hazards of 1,2,4-triazoles can vary depending on their specific structure and substituents. It’s important to handle these compounds with care and use appropriate personal protective equipment .

Future Directions

The future research directions for 1,2,4-triazoles are promising. They have significant antibacterial activity and could be used to develop new antibacterial agents to deal with the escalating problems of microbial resistance .

properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-8-9-15(10-13(12)2)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIKUBGRRZSOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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